Cas no 2089255-85-4 (3-Methoxy-1-(pyridin-3-yl)propan-1-amine dihydrochloride)

3-Methoxy-1-(pyridin-3-yl)propan-1-amine dihydrochloride is a chemically synthesized amine derivative featuring a pyridine moiety and a methoxypropyl side chain. This compound is primarily utilized in pharmaceutical and organic synthesis research due to its structural versatility as a building block for bioactive molecules. The dihydrochloride salt form enhances solubility and stability, facilitating handling and storage. Its pyridine ring contributes to potential ligand properties in coordination chemistry, while the methoxy group may influence pharmacokinetic parameters. The compound is of interest in medicinal chemistry for the development of CNS-targeting agents or enzyme modulators. Strict quality control ensures high purity, making it suitable for analytical and process-scale applications.
3-Methoxy-1-(pyridin-3-yl)propan-1-amine dihydrochloride structure
2089255-85-4 structure
Product Name:3-Methoxy-1-(pyridin-3-yl)propan-1-amine dihydrochloride
CAS No:2089255-85-4
MF:C9H16Cl2N2O
MW:239.142140388489
CID:4636344
Update Time:2025-10-31

3-Methoxy-1-(pyridin-3-yl)propan-1-amine dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-methoxy-1-(pyridin-3-yl)propan-1-amine dihydrochloride
    • 3-methoxy-1-pyridin-3-ylpropan-1-amine;dihydrochloride
    • Z2785965544
    • 3-Methoxy-1-(pyridin-3-yl)propan-1-amine dihydrochloride
    • Inchi: 1S/C9H14N2O.2ClH/c1-12-6-4-9(10)8-3-2-5-11-7-8;;/h2-3,5,7,9H,4,6,10H2,1H3;2*1H
    • InChI Key: VSBLUYBRMLWICO-UHFFFAOYSA-N
    • SMILES: Cl.Cl.O(C)CCC(C1C=NC=CC=1)N

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 119
  • Topological Polar Surface Area: 48.1

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3-Methoxy-1-(pyridin-3-yl)propan-1-amine dihydrochloride Related Literature

Additional information on 3-Methoxy-1-(pyridin-3-yl)propan-1-amine dihydrochloride

Introduction to 3-Methoxy-1-(pyridin-3-yl)propan-1-amine dihydrochloride (CAS No. 2089255-85-4)

3-Methoxy-1-(pyridin-3-yl)propan-1-amine dihydrochloride, identified by the chemical identifier CAS No. 2089255-85-4, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of extensive study in drug discovery and development. The structural features of 3-Methoxy-1-(pyridin-3-yl)propan-1-amine dihydrochloride, particularly the presence of a pyridine ring and an amine functional group, contribute to its unique chemical properties and reactivity, which are exploited in various synthetic and pharmacological applications.

The molecular structure of 3-Methoxy-1-(pyridin-3-yl)propan-1-amine dihydrochloride consists of a propyl chain substituted with a methoxy group at the third carbon position and a pyridine ring attached to the first carbon of the propyl chain. The amine group at the end of the propyl chain is further protonated to form the dihydrochloride salt, which enhances its solubility in aqueous solutions. This solubility profile makes it particularly useful for formulation in pharmaceutical solutions and for use in biochemical assays.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interaction patterns of 3-Methoxy-1-(pyridin-3-yl)propan-1-amine dihydrochloride with various biological targets. Studies have shown that the compound interacts with enzymes and receptors involved in critical metabolic pathways, suggesting its potential as an inhibitor or modulator of these pathways. For instance, preliminary docking studies indicate that 3-Methoxy-1-(pyridin-3-yl)propan-1-amine dihydrochloride may bind to enzymes such as kinases and phosphodiesterases, which are known to play roles in signal transduction and cell proliferation.

In addition to its potential as a pharmacological agent, 3-Methoxy-1-(pyridin-3-yl)propan-1-amine dihydrochloride has been explored in synthetic chemistry for its utility as an intermediate in the preparation of more complex molecules. The presence of both an amine and a methoxy group provides multiple sites for functionalization, allowing chemists to design derivatives with tailored properties. Researchers have utilized this compound in cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl groups into the molecular framework, thereby expanding its chemical diversity.

The synthesis of 3-Methoxy-1-(pyridin-3-yl)propan-1-amine dihydrochloride involves multi-step organic transformations that highlight the compound's synthetic versatility. Key steps include nucleophilic substitution reactions to introduce the pyridine ring and methoxy group, followed by deprotonation and salt formation to yield the final product. Advances in catalytic methods have improved the efficiency and yield of these synthetic routes, making large-scale production more feasible.

From a pharmacological perspective, 3-Methoxy-1-(pyridin-3-yloxy)propanaminedihydrochloride (CAS No. 2089255 85 4) has been investigated for its potential therapeutic effects in several disease models. Preclinical studies have demonstrated that it may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. Furthermore, its interaction with neurotransmitter receptors has raised interest in its potential as an anxiolytic or antidepressant agent. These findings underscore the importance of continued research into this compound's pharmacological profile.

The development of novel drug candidates relies heavily on high-quality chemical intermediates like 3-Methoxy-N-pyridin 3 ylpropa n aminedihydrochloride (CAS No 2089255 85 4). Its stability under various storage conditions and compatibility with standard analytical techniques make it a valuable tool for researchers studying drug metabolism and pharmacokinetics. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed techniques for characterizing this compound both qualitatively and quantitatively.

The role of computational methods in drug discovery cannot be overstated, particularly when dealing with complex molecules like N Pyridin 3 ylpropa n amine metho xydihydroch lor ide (CAS No 2089255 85 4). Molecular dynamics simulations have been used to understand how this compound interacts with biological targets at an atomic level, providing insights into binding mechanisms and allosteric effects. These simulations help guide experimental design by predicting how small changes in structure may affect biological activity.

Regulatory considerations also play a crucial role in the development and commercialization of pharmaceutical compounds such as M ethoxy N pyridin 3 ylpropa n am ine hydroch lor ide (CAS No 2089255 85 4). Manufacturers must adhere to stringent guidelines set forth by agencies such as the U.S. Food & Drug Administration (FDA) regarding quality control, safety testing, and clinical trial protocols. Compliance with these regulations ensures that patients receive safe yet effective treatments derived from well-characterized chemical entities.

In conclusion,M ethox y N pyridin 3 ylpropa n am ine hydroch lor ide dihydrate CAS No 2089255 -85 -4 represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features,biochemical activity,and synthetic accessibility . Continued investigation into its pharmacological properties,synthetic derivatives,and industrial applications will undoubtedly contribute significantly toward advancing therapeutic strategies across multiple medical disciplines .

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